
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require controlled temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate has diverse applications across several domains:
1. Medicinal Chemistry
- Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases.
- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by modulating gene expressions related to cell survival. It has demonstrated effectiveness against triple-negative breast cancer cell lines, significantly reducing cell viability at specific concentrations .
2. Biochemical Analysis
- Enzyme Inhibition: The compound interacts with various enzymes, influencing their activity. For instance, it inhibits cyclooxygenase and cytochrome P450 enzymes, affecting metabolic pathways and drug interactions.
- Cell Signaling Modulation: It affects cellular signaling pathways, which can alter gene expression and cellular metabolism, particularly in cancer cells.
3. Materials Science
- Organic Semiconductors: this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties .
The biological activities of this compound are summarized in the following table:
Case Studies
1. Anti-inflammatory Effects
- A study demonstrated that this compound significantly reduces inflammatory cytokine levels in activated macrophages. This highlights its potential as a therapeutic agent for inflammatory conditions.
2. Antitumor Studies
- Research evaluating the compound's effects on MDA-MB-231 and MDA-MB-468 cell lines revealed that at a concentration of 13 μM, it inhibited cell growth significantly compared to control treatments. This suggests a promising role in cancer therapy .
3. Mechanistic Insights
- Investigations into the molecular mechanisms indicated that the compound may not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways for its antitumor effects rather than classical apoptosis mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate can be compared with similar compounds such as:
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate
Biological Activity
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
This compound has the following chemical formula: C12H10ClNO2S. The structural formula indicates the presence of a thiophene ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.
1. Antibacterial Activity
Research has demonstrated that thiophene derivatives exhibit notable antibacterial properties. This compound has been tested against various bacterial strains, showcasing effectiveness comparable to standard antibiotics. For example, studies indicate that compounds with similar structures have minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | E. faecalis, P. aeruginosa | 40-50 | 29, 24 |
Ceftriaxone | Various | - | Comparable to tested compound |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. The compound's efficacy was evaluated in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for related thiophene derivatives ranged from 1.5 to 20 µM, highlighting their potency against cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | ~7 | Induction of apoptosis |
HepG-2 | ~14 | Inhibition of cell cycle progression |
3. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Compound | Cytokine Inhibition (%) |
---|---|
This compound | IL-6: 89%, TNF-α: 78% |
Dexamethasone (control) | IL-6: 83%, TNF-α: 72% |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound. For instance, a study published in MDPI highlighted the synthesis of various thiourea derivatives that demonstrated substantial anticancer and antibacterial activities . These findings suggest that modifications in the thiophene structure can lead to enhanced biological effects.
In another case study, researchers explored the molecular docking of methyl 3-amino derivatives against specific cancer targets, revealing favorable binding affinities that correlate with their observed biological activities . Such studies are crucial for understanding the mechanisms through which these compounds exert their effects.
Properties
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZJXMGUFZHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.